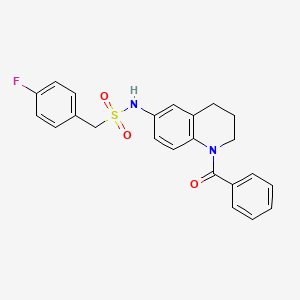

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H21FN2O3S and its molecular weight is 424.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C24H24N2O5S |

| Molecular Weight | 424.52 g/mol |

| LogP | 3.8796 |

| Polar Surface Area | 38.701 Ų |

The presence of the benzoyl and tetrahydroquinoline moieties contributes to its unique chemical properties that facilitate interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

- Anti-inflammatory Effects : The compound has been investigated for its potential as an anti-inflammatory agent. Studies suggest it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

- Analgesic Activity : Preliminary findings indicate that it may possess analgesic properties, making it a candidate for pain management therapies.

- Antifungal Activity : Some derivatives of tetrahydroquinoline have shown promising antifungal activities. For instance, related compounds were effective against fungi such as Valsa mali and Sclerotinia sclerotiorum, with EC50 values indicating potent efficacy .

The mechanisms by which this compound exerts its biological effects involve:

- Enzyme Inhibition : The compound binds to specific enzymes, modulating their activity. This is particularly relevant in the context of inflammatory pathways where enzyme inhibition can lead to reduced inflammation .

- Protein Interaction : It acts as a biological probe for studying protein interactions, which is crucial for understanding various biochemical processes.

Case Studies

Several studies have explored the biological activity of related compounds within the tetrahydroquinoline class:

- Study on Anti-inflammatory Properties : A study demonstrated that a related compound effectively reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic effects in inflammatory diseases.

- Fungicidal Activity Assessment : A series of N-substituted benzoyl-tetrahydroquinolines were synthesized and tested for antifungal activity. One compound exhibited superior fungicidal activity compared to commercial fungicides .

- Analgesic Efficacy : In animal models, related compounds showed significant pain relief comparable to standard analgesics without notable side effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | Anti-inflammatory | Different substituent position affects activity |

| 5-[1-(3,4-Dimethoxy-Benzoyl)-1,2,3,4-Tetrahydroquinoline] | Antifungal | Exhibits strong antifungal properties |

Q & A

Q. What are the key challenges in optimizing synthetic routes for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide, and how can reaction conditions be systematically improved?

Level : Advanced

Methodological Answer :

Synthesis optimization requires addressing steric hindrance from the benzoyl group and ensuring regioselectivity during sulfonamide formation. A multi-step approach is typically employed:

Tetrahydroquinoline Core Formation : Catalytic hydrogenation of quinoline derivatives under controlled pressure (e.g., 50–100 psi H₂) to achieve stereochemical consistency .

Sulfonylation : Use of 4-fluorophenylmethanesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to minimize byproducts .

Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound.

Data-Driven Optimization : Utilize Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent ratios). For example, a 2³ factorial design can identify interactions between parameters and reduce trial iterations .

Q. How can researchers resolve contradictions in structural characterization data (e.g., NMR vs. X-ray crystallography) for this compound?

Level : Advanced

Methodological Answer :

Discrepancies often arise from dynamic conformational changes in solution vs. solid-state structures. To address this:

- NMR Analysis : Use high-field NMR (600 MHz or higher) in deuterated DMSO to detect proton environments influenced by the benzoyl group’s electron-withdrawing effects. Compare coupling constants (e.g., J values for tetrahydroquinoline protons) .

- X-ray Crystallography : Resolve crystal packing effects by growing single crystals via slow evaporation in acetonitrile/water. Refine data using software like SHELX to confirm bond angles and torsional strain .

- Cross-Validation : Overlay computational models (DFT-optimized geometries) with experimental data to reconcile differences .

Q. What strategies are recommended for evaluating the compound’s biological activity while minimizing off-target effects?

Level : Intermediate

Methodological Answer :

Target Engagement Assays :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to proposed targets (e.g., enzymes like carbonic anhydrase, common for sulfonamides) .

- Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseScan®).

Cellular Assays :

- Dose-response curves (IC₅₀ determination) in relevant cell lines (e.g., cancer models) with controls for cytotoxicity (LDH release assays).

- siRNA knockdown of suspected targets to confirm mechanism .

Q. How can researchers design experiments to investigate the metabolic stability of this compound?

Level : Advanced

Methodological Answer :

In Vitro Hepatic Models :

- Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor depletion via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate intrinsic clearance (Clᵢₙₜ) .

- Identify metabolites using high-resolution mass spectrometry (HRMS) with MSE data-independent acquisition.

CYP Inhibition Screening :

- Test against CYP3A4, 2D6, and 2C9 isoforms using fluorescent probes (e.g., P450-Glo™).

- Prioritize metabolites with >10% parent compound abundance for toxicity studies .

Q. What computational methods are most effective for predicting this compound’s pharmacokinetic properties?

Level : Advanced

Methodological Answer :

Physicochemical Predictions :

- Use SwissADME to estimate logP (critical for blood-brain barrier penetration) and polar surface area (PSA) for solubility .

Molecular Dynamics (MD) Simulations :

- Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding .

- Apply free-energy perturbation (FEP) to optimize substituents for target affinity .

PK/PD Modeling :

- Integrate in vitro data into PBPK models (e.g., GastroPlus®) to simulate oral bioavailability and dose-response relationships .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Level : Intermediate

Methodological Answer :

Pharmacokinetic Bridging :

- Measure plasma exposure (AUC, Cₘₐₓ) in rodent models to confirm adequate bioavailability. Adjust dosing regimens if unbound drug levels fall below in vitro IC₅₀ .

Tissue Distribution Studies :

- Use quantitative whole-body autoradiography (QWBA) to assess penetration into target tissues (e.g., tumors) .

Mechanistic Deconvolution :

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c24-20-10-8-17(9-11-20)16-30(28,29)25-21-12-13-22-19(15-21)7-4-14-26(22)23(27)18-5-2-1-3-6-18/h1-3,5-6,8-13,15,25H,4,7,14,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKVNBWCVSIEKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.